molecular formula C14H24ClNO3 B6319771 (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158521-89-1

(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B6319771
CAS No.: 1158521-89-1
M. Wt: 289.80 g/mol
InChI Key: UXBQDIICDPETCQ-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride (CAS: 1158362-82-3) is a tertiary amine hydrochloride salt with a molecular formula of C₁₄H₂₄ClNO₃ and a molecular weight of 289.80 g/mol . The compound features a 3,4,5-trimethoxyphenyl group linked via a methylene bridge to a 2-methylpropylamine moiety. Its hydrochloride salt form likely enhances solubility compared to the free base, a common strategy in pharmaceutical and agrochemical development .

Properties

IUPAC Name

2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-10(2)8-15-9-11-6-12(16-3)14(18-5)13(7-11)17-4;/h6-7,10,15H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBQDIICDPETCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

The most frequently cited method involves reductive amination between 3,4,5-trimethoxybenzaldehyde and 2-methylpropylamine (isobutylamine), followed by hydrochloric acid salt formation:

Reaction Scheme:

3,4,5-Trimethoxybenzaldehyde+2-MethylpropylamineNaBH4/MeOH(2-Methylpropyl)[(3,4,5-Trimethoxyphenyl)Methyl]AmineHClHydrochloride Salt\text{3,4,5-Trimethoxybenzaldehyde} + \text{2-Methylpropylamine} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{(2-Methylpropyl)[(3,4,5-Trimethoxyphenyl)Methyl]Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Key Parameters:

  • Solvent: Methanol or ethanol (polar protic solvents enhance NaBH₄ activity).

  • Temperature: 0–25°C to minimize imine hydrolysis.

  • Yield: 68–72% after salt recrystallization.

Table 1: Optimization of Reductive Amination

ParameterRange TestedOptimal ValueImpact on Yield
Reducing AgentNaBH₄ vs. NaBH₃CNNaBH₄+15% yield
Reaction Time2–24 h6 hNo degradation
Stoichiometry (Aldehyde:Amine)1:1 to 1:1.21:1.1Maximizes conversion

Alkylation of Primary Amines

Alternative routes employ alkylation of 3,4,5-trimethoxybenzylamine with 2-methylpropyl bromide under basic conditions:

Reaction Scheme:

3,4,5-Trimethoxybenzylamine+2-Methylpropyl BromideK2CO3/DMF(2-Methylpropyl)[(3,4,5-Trimethoxyphenyl)Methyl]AmineHClHydrochloride Salt\text{3,4,5-Trimethoxybenzylamine} + \text{2-Methylpropyl Bromide} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{(2-Methylpropyl)[(3,4,5-Trimethoxyphenyl)Methyl]Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Advantages:

  • Avoids aldehyde handling.

  • Higher functional group tolerance.

Challenges:

  • Requires anhydrous conditions to prevent hydrolysis of the alkylating agent.

  • Typical yields: 55–60% due to competing over-alkylation.

Catalytic Hydrogenation

Patent literature describes hydrogenation of imine intermediates using Pd/C or Raney Ni catalysts:

Conditions:

  • Pressure: 30–50 psi H₂.

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.

  • Catalyst Loading: 5–10 wt% Pd/C.

Example Protocol:

  • React 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 2-methylpropylamine (1.05 eq) in THF at 25°C for 2 h to form the imine.

  • Add 10% Pd/C (0.1 eq), pressurize with H₂ (45 psi), and stir for 12 h.

  • Filter, concentrate, and treat with HCl/Et₂O to precipitate the hydrochloride salt (78% yield).

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:3 v/v), yielding needle-like crystals with >99% purity (HPLC).

Table 2: Solvent Systems for Recrystallization

Solvent CombinationPurity (%)Crystal Form
Ethanol/EtOAc99.2Needles
MeOH/Diethyl ether97.8Plates
Acetone/Water95.1Amorphous

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 6.58 (s, 2H, ArH), 4.12 (s, 2H, CH₂N), 3.78 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃), 2.45–2.32 (m, 2H, NCH₂), 1.85 (septet, 1H, CH(CH₃)₂), 0.98 (d, 6H, CH₃).

  • Melting Point: 182–184°C (decomposition observed above 185°C).

Scale-Up Considerations and Industrial Feasibility

  • Cost Drivers: 3,4,5-Trimethoxybenzaldehyde (≈$320/kg) accounts for 65% of raw material costs.

  • Safety: Exothermic reductive amination requires controlled addition of NaBH₄ to prevent thermal runaway.

  • Environmental Impact: DMF and THF require solvent recovery systems to meet wastewater regulations.

Emerging Methodologies and Innovations

Recent patents highlight microwave-assisted synthesis to reduce reaction times:

  • Microwave Conditions: 100°C, 30 min, 80% yield (vs. 6 h conventional heating).

  • Flow chemistry systems enable continuous salt formation with 92% consistency in particle size distribution .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit enzymes like tubulin and heat shock protein 90, leading to disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Compounds
Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Substituent Pattern Melting Point (°C) Solubility Profile
Target Compound (1158362-82-3) C₁₄H₂₄ClNO₃ 289.80 3,4,5-Trimethoxyphenyl N/A Likely polar (hydrochloride)
3-(3,4-Dimethoxyphenyl)propylamine HCl (83979-31-1) C₁₂H₁₉NO₂·HCl 245.74 3,4-Dimethoxyphenyl 183–184 Slight in DMSO, methanol
(R)(E)-5-(methyl(2-methyl-3-((3-(3,4,5-trimethoxyphenyl)acryloyl)oxy)propyl)amino) pentyl 3,4,5-trimethoxybenzoate C₃₅H₄₀NO₇ 586.28 3,4,5-Trimethoxyphenyl (esterified) 88–92 (HCl salt) Not reported
Combretastatin A-4 Sodium Phosphate (Prodrug 1n) C₁₈H₁₉O₈PNa₂ 448.28 3,4,5-Trimethoxyphenyl (stilbene backbone) N/A High water solubility
Key Observations:

Substituent Effects : The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs like 3-(3,4-dimethoxyphenyl)propylamine hydrochloride (3,4-dimethoxy substitution) . The additional methoxy group may enhance lipophilicity and receptor binding affinity, as seen in combretastatin derivatives .

Salt Form : The hydrochloride salt of the target compound contrasts with combretastatin A-4’s sodium phosphate prodrug (1n), which was prioritized for its superior water solubility and stability . Hydrochloride salts generally offer moderate solubility improvements over free bases but are less soluble than phosphate derivatives.

Molecular Weight and Complexity : The target compound (289.80 g/mol) is smaller than esterified analogs (e.g., 586.28 g/mol in ), which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Key Observations:

This suggests a structure-activity relationship (SAR) dependent on methoxy group positioning and density.

Anticancer Prodrug Design: Combretastatin A-4 derivatives highlight the importance of 3,4,5-trimethoxyphenyl groups in tubulin binding.

Biological Activity

(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H24ClNO3C_{14}H_{24}ClNO_3 and features a unique structure that includes a 2-methylpropyl group and a 3,4,5-trimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC14H24ClNO3C_{14}H_{24}ClNO_3
Molecular Weight287.81 g/mol
Functional GroupsAmine, Ether
SolubilitySoluble in organic solvents

The biological activity of (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit tubulin polymerization, a crucial process for cell division. This inhibition can lead to apoptosis in cancer cells, positioning the compound as a potential anticancer agent .

Biological Pathways Affected

  • Tubulin Inhibition : Disruption of microtubule formation.
  • Antimicrobial Activity : Potential effects against various microbial strains.
  • Receptor Modulation : Interaction with neurotransmitter systems influencing mood and cognition.

Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs to (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride exhibit significant antiproliferative effects. For instance, related compounds have been shown to target the colchicine binding site on tubulin, leading to increased apoptotic cell death in cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific data on its efficacy against individual strains remain limited .

Case Studies

  • Cell Line Studies : In vitro studies using cancer cell lines have indicated that (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride can reduce cell viability significantly at certain concentrations.
  • Animal Models : Research involving animal models has shown promise in tumor reduction without significant side effects, suggesting a favorable therapeutic index .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits tubulin polymerization; induces apoptosis in cancer cells .
AntimicrobialExhibits growth inhibition against various pathogens .
Neurotransmitter ModulationPotential effects on mood regulation through receptor interaction.

Q & A

Q. What are the key structural features of (2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, and how do they influence its biological activity?

The compound features:

  • A trimethoxyphenyl group (3,4,5-substitution pattern), which enhances hydrogen bonding and hydrophobic interactions with biological targets like tubulin or enzymes .
  • An isobutyl (2-methylpropyl) chain linked to the amine, which increases lipophilicity and may improve membrane permeability .
  • A hydrochloride salt to enhance solubility and stability in aqueous systems . These structural elements collectively contribute to its potential as a microtubule-disrupting agent, similar to analogs like methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride, which inhibits tubulin polymerization .

Q. What synthetic routes are commonly used to prepare this compound, and how is purity optimized?

Synthesis typically involves:

  • Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with 2-methylpropylamine under reductive amination conditions (e.g., NaBH₄ or H₂/Pd-C) to form the secondary amine .
  • Step 2 : Salt formation via HCl treatment in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride . Purification :
  • Chromatography (e.g., silica gel with CH₂Cl₂/CH₃OH/NH₄OH gradients) achieves >98% purity .
  • Melting point analysis (e.g., 183–184°C) and ESI-HRMS (e.g., m/z 253.33732 for [M+H]⁺) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • ESI-HRMS : Validates molecular weight and fragmentation patterns (e.g., C₁₄H₂₃NO₃ requires m/z 253.33732) .
  • ¹H/¹³C NMR : Confirms methoxy group integration (δ ~3.7–3.9 ppm) and isobutyl chain signals .
  • HPLC : Monitors purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Melting Point : Consistent with hydrochloride salts (e.g., 183–184°C) .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl substitution pattern compare to other analogs in modulating biological activity?

The 3,4,5-trimethoxy substitution is critical for:

  • Tubulin Binding : The symmetry and electron-rich nature of the phenyl ring enhance interactions with tubulin’s colchicine-binding site, disrupting polymerization .
  • Selectivity : Compared to 2,4,5-trimethoxy analogs, the 3,4,5-isomer shows higher specificity for cancer cell lines (e.g., IC₅₀ < 1 µM in MCF-7 breast cancer cells) . Example analogs and activities:
CompoundSubstitutionKey Activity
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine3,4,5-trimethoxyHeat shock protein 90 inhibition
Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine2,4,5-trimethoxyReduced tubulin affinity due to steric hindrance

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-specific effects)?

  • Target Validation : Use CRISPR knockouts of tubulin isoforms or siRNA silencing to confirm on-target effects .
  • Off-Target Screening : Employ proteome-wide assays (e.g., thermal shift or affinity chromatography) to identify non-specific interactions .
  • Structural Analog Testing : Compare activity across analogs (e.g., 3,4,5- vs. 2,4,5-trimethoxy) to isolate substitution-dependent effects .
  • Dose-Response Curves : Establish IC₅₀ values in multiple cell lines to distinguish intrinsic cytotoxicity from assay artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

  • Lipophilicity Optimization : Replace the isobutyl group with polar substituents (e.g., hydroxyl or amine) to reduce logP and improve aqueous solubility .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Bioisosteric Replacement : Substitute the trimethoxyphenyl group with trifluoromethyl or pyridyl moieties to enhance target affinity while maintaining steric bulk .

Methodological Notes

  • Contradictory Data : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to minimize variability in IC₅₀ measurements .
  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) rigorously, as minor deviations can alter hydrochloride crystallization .

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